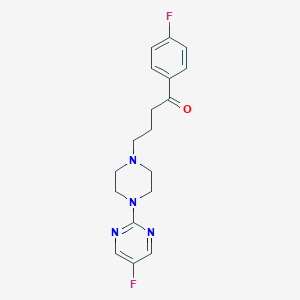
2-Methyltriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyltriphenylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of chemistry due to its unique structural properties. This compound is composed of three phenyl rings that are fused together, with a methyl group located at one of the ring's ortho positions. The synthesis of 2-Methyltriphenylene is challenging, and its mechanism of action is not fully understood. However, recent research has shown that this compound exhibits promising biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-Methyltriphenylene is not fully understood. However, recent studies have suggested that this compound may interact with DNA, leading to changes in gene expression. Additionally, 2-Methyltriphenylene has been shown to exhibit antioxidant properties, which may contribute to its biological activities.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-Methyltriphenylene. One study found that this compound exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-Methyltriphenylene has been shown to exhibit antibacterial and antifungal activities, suggesting that it may be useful in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyltriphenylene is its unique structural properties, which make it a potentially useful compound in several applications. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of 2-Methyltriphenylene is its low solubility in common solvents, which can make it challenging to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyltriphenylene. One promising area of investigation is the use of this compound in the development of new organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyltriphenylene and its potential applications in drug development. Finally, research is needed to explore the potential environmental impacts of this compound, as it is a 2-Methyltriphenylene and may have negative effects on ecosystems.
Synthesemethoden
The synthesis of 2-Methyltriphenylene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction, which involves the reaction of a diene with a dienophile. In this case, the diene is 1,4-dimethoxybenzene, and the dienophile is 1,2,4,5-tetrakis(phenylethynyl)benzene. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyltriphenylene has been the focus of several scientific studies due to its unique structural properties. One of the most promising applications of this compound is in the field of organic electronics. Recent research has shown that 2-Methyltriphenylene exhibits excellent charge-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs). Additionally, this compound has been shown to exhibit strong fluorescence properties, making it useful in the development of fluorescent sensors.
Eigenschaften
CAS-Nummer |
1705-84-6 |
|---|---|
Produktname |
2-Methyltriphenylene |
Molekularformel |
C19H14 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
2-methyltriphenylene |
InChI |
InChI=1S/C19H14/c1-13-10-11-18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19(18)12-13/h2-12H,1H3 |
InChI-Schlüssel |
AFSGCRGBKICCFF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |
Synonyme |
TRIPHENYLENE,2-METHYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




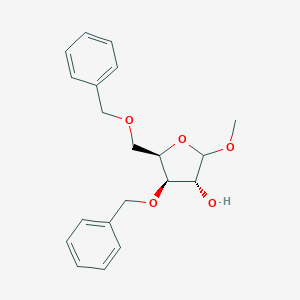


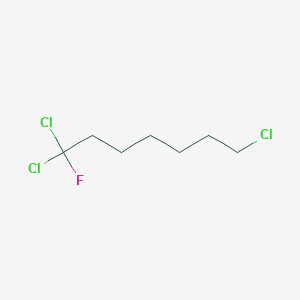
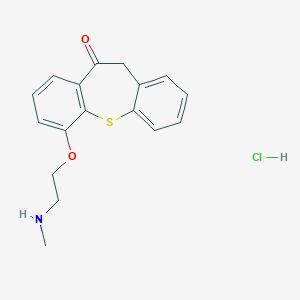
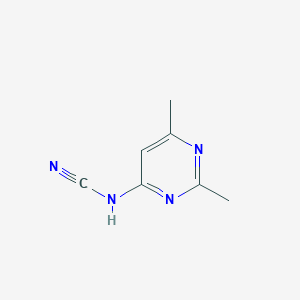
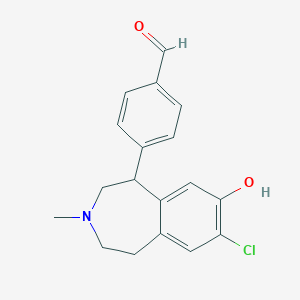

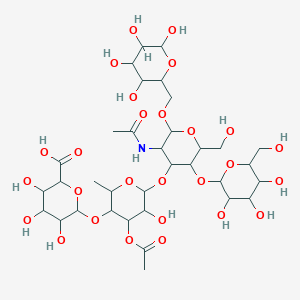

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

